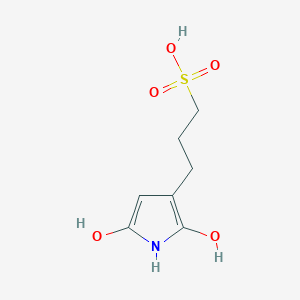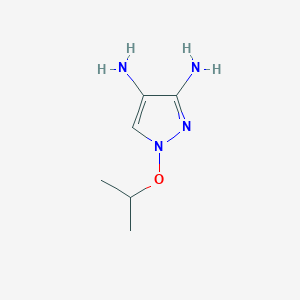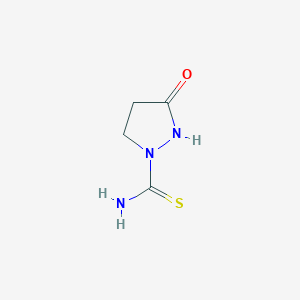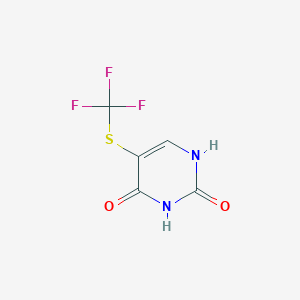
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a trifluoromethylthio group at the 5-position and keto groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures (around 80°C) for several hours . This reaction leads to the formation of the desired pyrimidine derivative through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Anti-inflammatory Agents: The compound has shown promise in reducing inflammation by inhibiting key inflammatory mediators.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
Industrial Applications:
作用机制
The mechanism of action of 5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
相似化合物的比较
Similar Compounds
Trifluoromethyl-Substituted Pyrimidines: These compounds share the trifluoromethyl group but may have different substituents at other positions on the pyrimidine ring.
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds have a similar core structure but with a thiazole ring fused to the pyrimidine ring.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds contain a pyridine ring fused to the pyrimidine ring and exhibit similar biological activities.
Uniqueness
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and selectivity .
属性
分子式 |
C5H3F3N2O2S |
|---|---|
分子量 |
212.15 g/mol |
IUPAC 名称 |
5-(trifluoromethylsulfanyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)13-2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) |
InChI 键 |
NGNIWWWYZGCUGB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


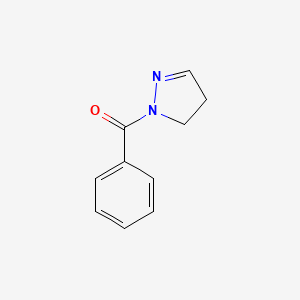
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
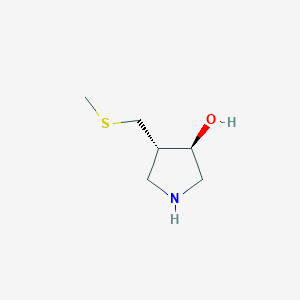
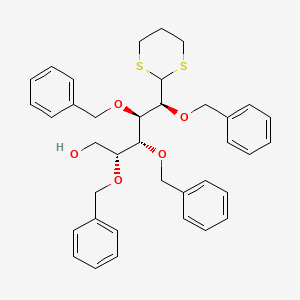
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


